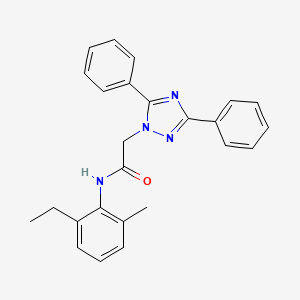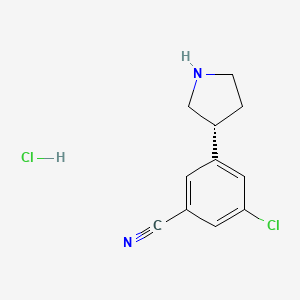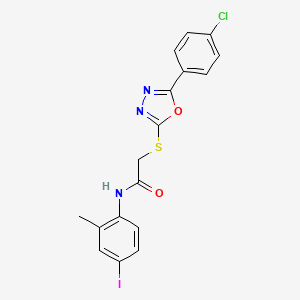
Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate typically involves the reaction of 3-iodoaniline with ethyl 5,6-dichloropyrimidine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in inflammatory and neurodegenerative processes. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development .
Comparaison Avec Des Composés Similaires
- Ethyl 5,6-dichloro-2-phenylpyrimidine-4-carboxylate
- Ethyl 5,6-dichloro-2-(4-iodophenyl)pyrimidine-4-carboxylate
- Ethyl 5,6-dichloro-2-(3-bromophenyl)pyrimidine-4-carboxylate
Comparison: Ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is unique due to the presence of the iodine atom at the 3-position of the phenyl ring. This iodine atom can significantly influence the compound’s reactivity and biological activity compared to its analogs with different substituents. The presence of iodine can enhance the compound’s ability to participate in coupling reactions and may also affect its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C13H9Cl2IN2O2 |
|---|---|
Poids moléculaire |
423.03 g/mol |
Nom IUPAC |
ethyl 5,6-dichloro-2-(3-iodophenyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H9Cl2IN2O2/c1-2-20-13(19)10-9(14)11(15)18-12(17-10)7-4-3-5-8(16)6-7/h3-6H,2H2,1H3 |
Clé InChI |
PGMYMGBRBDOGCU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NC(=N1)C2=CC(=CC=C2)I)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)





![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)


